Hydroxy Itraconazole-d8 is a deuterium-labeled variant of Hydroxy Itraconazole, meticulously designed for use as an internal standard in quantitative bioanalytical methods. Its primary application lies in the precise quantification of Itraconazole and its metabolite, Hydroxy Itraconazole, within biological samples, particularly human plasma [, ]. The use of stable isotope-labeled internal standards like Hydroxy Itraconazole-d8 significantly enhances the accuracy and reliability of these analytical measurements.
Hydroxy Itraconazole-d8 is an isotopically labeled derivative of Hydroxy Itraconazole, which itself is a metabolite of the widely used antifungal agent Itraconazole. The compound is characterized by the incorporation of deuterium atoms, replacing specific hydrogen atoms in the molecular structure. This modification enhances stability and allows for precise tracking in biological studies, making it a valuable tool in pharmacokinetic research. Hydroxy Itraconazole-d8 retains the core structure of Itraconazole while featuring specific stereochemistry at the 2R and 4S positions, contributing to its unique pharmacological properties.
Hydroxy Itraconazole-d8 is classified as a stable isotope-labeled compound and falls under the category of antifungals. It is primarily utilized in scientific research to study the pharmacokinetics of Itraconazole and its metabolites. The compound's CAS number is 1217516-26-1, and its molecular formula is C35D8H30Cl2N8O5, with a molecular weight of 729.68 g/mol .
The synthesis of Hydroxy Itraconazole-d8 generally involves deuteration processes where specific hydrogen atoms are replaced with deuterium. The detailed synthetic pathway may vary based on desired yield and purity levels. Common methods include:
Technical details regarding synthesis often involve high-performance liquid chromatography coupled with tandem mass spectrometry for quantification and verification of the compound's identity in biological samples .
The molecular structure of Hydroxy Itraconazole-d8 features several key components:
Hydroxy Itraconazole-d8 undergoes various chemical reactions that are essential for understanding its stability and reactivity in biological systems. The primary reaction involves:
These reactions are vital for elucidating the pharmacological effects and potential interactions with other compounds.
The mechanism of action of Hydroxy Itraconazole-d8 is closely related to that of its parent compound, Itraconazole:
Relevant data from studies indicate that Hydroxy Itraconazole-d8 exhibits antifungal activity similar to that of Itraconazole while providing advantages in pharmacokinetic research due to its isotopic labeling .
Hydroxy Itraconazole-d8 has several significant applications in scientific research:
These applications highlight the compound's significance not only in pharmaceutical development but also in academic research aimed at understanding antifungal mechanisms and drug behavior within the body .
Hydroxy Itraconazole-d8 (CAS 1217516-26-1) is a deuterium-labeled analog of hydroxy-itraconazole (OH-ITZ), an active metabolite of the antifungal drug itraconazole. Its molecular formula is C35H30D8Cl2N8O5, with a molecular weight of 729.68 g/mol [3] [6] [8]. The deuterium atoms are incorporated at eight specific positions within the 3-hydroxybutan-2-yl side chain, replacing hydrogen atoms at the methyl groups (CD3 instead of CH3) and the methine position (CD instead of CH) [5] [8]. This strategic deuteration preserves the core triazole antifungal pharmacophore while creating a distinct mass signature for analytical detection. The structure retains the complex stereochemistry of the parent compound with defined chiral centers at the dioxolane ring (2R,4S configuration) and undefined stereocenters in the triazolone moiety [5] [8].
The isotopic labeling pattern maintains the compound's biochemical functionality while introducing a 9 Da mass difference compared to the non-deuterated metabolite. This mass shift enables unambiguous differentiation via mass spectrometry while maintaining nearly identical chromatographic behavior, making it an ideal internal standard for bioanalytical quantification [3] [5] [6]. The molecular structure includes the characteristic triazole rings responsible for antifungal activity, the dichlorophenyl group, piperazine linker, and dioxolane moiety – all essential for target binding and pharmacokinetic properties.
Table 1: Molecular Characterization of Hydroxy Itraconazole-d8
Property | Specification |
---|---|
CAS Number | 1217516-26-1 |
IUPAC Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
Molecular Formula | C35H30D8Cl2N8O5 |
Molecular Weight | 729.68 g/mol |
Deuterium Positions | Methyl groups (CD3) and methine (CD) of 3-hydroxybutan-2-yl side chain |
Defined Stereocenters | (2R,4S) at dioxolane ring |
Undefined Stereocenters | 2 positions in triazolone moiety |
Hydroxy Itraconazole-d8 exhibits predictable yet complex physicochemical properties consistent with its structural features. The compound has a calculated logP (partition coefficient) value of approximately 4.5, indicating moderate lipophilicity suitable for membrane penetration [5]. It contains one hydrogen bond donor (the hydroxyl group) and ten hydrogen bond acceptors (triazole nitrogens, carbonyl oxygen, ether oxygens), contributing to its interaction capabilities with biological targets [5]. The topological polar surface area (TPSA) is 121 Ų, consistent with molecules that demonstrate reasonable membrane permeability despite significant polar character [5].
Spectroscopic characterization reveals distinctive signatures across multiple analytical platforms. Mass spectrometric analysis shows a primary ion at m/z 729.68 corresponding to the [M+H]+ ion, with characteristic fragment ions at m/z 392.1 (dioxolane-triazolium fragment) and m/z 359.1 (dichlorophenyl-triazolium fragment) [5] [8]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuteration through the absence of proton signals in the 3-hydroxybutan-2-yl region where eight hydrogens have been replaced [8]. The compound displays limited aqueous solubility (1.37 mM in pure water) but significantly higher solubility in organic solvents like DMSO (114.20 mM), reflecting its hydrophobic nature [4] [9].
Table 2: Physicochemical and Spectroscopic Properties of Hydroxy Itraconazole-d8
Property | Value |
---|---|
Physicochemical | |
XLogP3 | 4.5 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 10 |
Rotatable Bond Count | 11 |
Topological Polar Surface Area | 121 Ų |
Complexity | 1150 |
Solubility in Water | 1 mg/mL (1.37 mM) at 80°C with sonication |
Solubility in DMSO | 83.33 mg/mL (114.20 mM) |
Spectroscopic | |
Mass Spec (ESI+) | m/z 729.68 [M+H]+ |
Characteristic Fragments | m/z 392.1, 359.1 |
NMR Confirmation | Absence of proton signals at deuterated positions |
The deuterated and non-deuterated hydroxy-itraconazole molecules exhibit near-identical biochemical activity with only minor physicochemical differences attributable to the isotopic substitution. Both compounds demonstrate equivalent antifungal potency against most pathogenic fungi, with identical IC50 values reported for 90% of 1481 tested isolates spanning 48 genera [7]. This functional equivalence confirms that deuteration does not alter the compound's mechanism of action – inhibition of fungal lanosterol 14α-demethylase (CYP51), which disrupts ergosterol biosynthesis [7] [10]. Minor susceptibility differences were observed only in specific fungal species (Candida glabrata and Trichophyton mentagrophytes), where approximately 10-15% of isolates showed slightly increased sensitivity to the non-deuterated form [7].
The primary distinction lies in their physicochemical behavior in analytical systems. The 9 Da mass difference enables chromatographic separation of the deuterated compound when using high-resolution mass spectrometry, with a retention time shift of approximately 0.1-0.3 minutes compared to the non-deuterated analog under typical LC-MS conditions [5]. Crucially, both compounds display virtually identical extraction efficiencies (50.16% for deuterated vs. 53.73% for non-deuterated) during solid-phase extraction from biological matrices, validating its utility as an internal standard [5]. Pharmacokinetic studies demonstrate that hydroxy-itraconazole generally circulates at higher concentrations than itraconazole itself (median OH-ITZ:ITZ ratio = 1.73), though with substantial interindividual variability (range: 0.13-8.96) that complicates metabolite prediction based solely on parent drug concentrations [2].
The deuterated analog exhibits enhanced metabolic stability in microsomal studies due to the kinetic isotope effect, where the stronger carbon-deuterium bonds resist enzymatic cleavage. This property does not significantly affect its analytical performance as an internal standard but becomes relevant in metabolic pathway studies. The deuterated form serves as an indispensable tool in bioanalytical methods, particularly for quantifying hydroxy-itraconazole in complex biological matrices where consistent recovery and matrix effect compensation are essential for accurate pharmacokinetic assessment [3] [5] [6].